Pneumocandin B0

Vue d'ensemble

Description

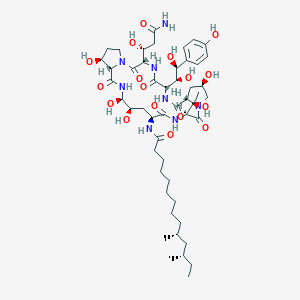

N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide is a lipopeptide antifungal agent that inhibits the synthesis of 1,3-β-D-glucan, an essential cell wall homopolysaccharide found in many pathogenic fungi . It is produced by the fungus Glarea lozoyensis and is a member of the echinocandin family . N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide serves as a precursor for the semisynthesis of caspofungin, a widely used antifungal drug .

Applications De Recherche Scientifique

N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as a starting material for producing caspofungin, the first semisynthetic echinocandin antifungal drug . In medicine, N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide is used to treat invasive fungal infections due to its potent antifungal properties . In biology, it serves as a tool to study fungal cell wall synthesis and the role of 1,3-β-D-glucan in fungal pathogenicity . Industrially, N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide is produced through optimized fermentation processes to meet the demand for caspofungin production .

Mécanisme D'action

Target of Action

Pneumocandin B0, also known as Pneumocandin Bo, is an antifungal agent belonging to the echinocandin family . It primarily targets the β-1,3-D-glucan synthase enzyme complex in fungi . This enzyme complex is responsible for the synthesis of β-1,3-D-glucan, a fundamental component of most fungal cell walls .

Mode of Action

This compound interacts with its target via noncompetitive inhibition . This interaction leads to the depletion of the glucan polymer in the fungal cell wall, causing osmotic instability and ultimately leading to fungal cell lysis . This mode of action is particularly effective as the target enzyme is absent in mammalian cells, allowing for potent efficacy with minimal side effects .

Biochemical Pathways

The biosynthesis of this compound involves several biochemical pathways. Key metabolites such as acetyl-CoA and NADPH have been identified as the main factors limiting this compound biosynthesis . Other metabolites, such as pyruvate, α-ketoglutaric acid, lactate, unsaturated fatty acids, and γ-aminobutyric acid, play important roles in this compound biosynthesis and cell growth .

Pharmacokinetics

Achieving high productivity of this compound inside the mycelia can be challenging due to feedback inhibition .

Result of Action

The result of this compound’s action is the inhibition of fungal cell wall synthesis, leading to osmotic instability and cell lysis . This makes it a potent antifungal agent, particularly against fungi that rely heavily on β-1,3-D-glucan for their cell wall structure .

Action Environment

The production of this compound can be influenced by environmental factors. For instance, low-temperature adaptive laboratory evolution (ALE) has been used to enhance the production capacity of Glarea lozoyensis by increasing its membrane permeability . This method led to a 32% increase in this compound production . Furthermore, the regulation and enhancement of membrane permeability is one of the most important methods to relieve feedback inhibition .

Analyse Biochimique

Biochemical Properties

Pneumocandin B0 plays a significant role in biochemical reactions. It interacts with the β-1,3-D-glucan synthase enzyme complex, leading to the depletion of the glucan polymer in the fungal cell wall . This interaction causes osmotic instability and fungal cell lysis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it targets fungi via noncompetitive inhibition of the β-1,3-D-glucan synthase enzyme complex .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with the β-1,3-D-glucan synthase enzyme complex . This binding leads to noncompetitive inhibition of the enzyme, resulting in the depletion of the glucan polymer in the fungal cell wall . This, in turn, causes osmotic instability and fungal cell lysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. After 50 cycles of adaptive laboratory evolution (ALE), the production of this compound reached 2131 g/L, which was 32% higher than the starting strain . This increase in production was attributed to enhanced membrane permeability .

Metabolic Pathways

This compound is involved in several metabolic pathways. The levels of 15 metabolites involved in six pathways were found to be directly correlated with this compound biosynthesis . Key enzymes, acetyl-CoA and NADPH, were identified as the main factors limiting this compound biosynthesis .

Transport and Distribution

This compound is mainly biosynthesized and accumulated in the mycelia . Achieving high productivity of this compound inside the mycelia is challenging due to feedback inhibition . The regulation and enhancement of membrane permeability is one of the most important methods to relieve this feedback inhibition .

Subcellular Localization

This compound is primarily localized in the mycelia of the fungus Glarea lozoyensis

Méthodes De Préparation

N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide is commercially derived from fermentation by the fungus Glarea lozoyensis . The fermentation process involves optimizing various parameters to maximize the yield of N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide . The downstream process includes several stages of purification to recover the compound efficiently . Additionally, genetic manipulation and random mutagenesis have been employed to enhance the production of N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide .

Analyse Des Réactions Chimiques

N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include acetyl-CoA and NADPH, which are crucial for its biosynthesis . The major products formed from these reactions include caspofungin, which is synthesized from N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide through semisynthetic modifications .

Comparaison Avec Des Composés Similaires

N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide is part of the echinocandin family, which includes other compounds such as micafungin and anidulafungin . Compared to these similar compounds, N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide is unique due to its specific side chain modifications and its role as a precursor for caspofungin . The modification of N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide at the R2 position by converting hydroxyglutamine to hydroxyornithine increases its antipneumocystis activities . This makes N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide a valuable compound for developing potent antifungal therapies .

Propriétés

Numéro CAS |

135575-42-7 |

|---|---|

Formule moléculaire |

C50H80N8O17 |

Poids moléculaire |

1065.2 g/mol |

Nom IUPAC |

(10R,12R)-N-[(3S,6S,9S,11S,15S,18S,20R,21R,24S,25S)-3-[(1S)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1S)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |

InChI |

InChI=1S/C50H80N8O17/c1-5-25(2)20-26(3)12-10-8-6-7-9-11-13-37(66)52-31-22-35(64)46(71)56-48(73)41-33(62)18-19-57(41)50(75)39(34(63)23-36(51)65)54-47(72)40(43(68)42(67)28-14-16-29(60)17-15-28)55-45(70)32-21-30(61)24-58(32)49(74)38(27(4)59)53-44(31)69/h14-17,25-27,30-35,38-43,46,59-64,67-68,71H,5-13,18-24H2,1-4H3,(H2,51,65)(H,52,66)(H,53,69)(H,54,72)(H,55,70)(H,56,73)/t25-,26-,27+,30+,31+,32+,33+,34+,35-,38+,39+,40+,41+,42+,43+,46-/m1/s1 |

Clé InChI |

DQXPFAADCTZLNL-DVCAIHSCSA-N |

SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O |

SMILES isomérique |

CC[C@@H](C)C[C@H](C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@@H](NC1=O)[C@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@H](CC(=O)N)O)O)O)O |

SMILES canonique |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O |

Apparence |

Solid powder |

Key on ui application |

Pneumocandin B0 is a potent antifungal and inhibitor of Β-(1,3)-D-glucan synthesis. |

Point d'ébullition |

1442.9±65.0 °C at 760 mmHg |

melting_point |

N/A |

Pictogrammes |

Corrosive; Irritant; Health Hazard; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

−20°C |

Synonymes |

L 688,786 L 688786 L-688,786 L-688786 pneumocandin B(0) pneumocandin B0 pneumocardin B(0) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Pneumocandin B0 exert its antifungal activity?

A1: this compound targets fungal 1,3-β-glucan synthase, an enzyme crucial for synthesizing 1,3-β-D-glucan, a key component of the fungal cell wall. [, , , ] By inhibiting this enzyme, this compound disrupts cell wall integrity, leading to fungal cell death. [, , , , ]

Q2: What morphological changes occur in fungi upon this compound exposure?

A2: this compound induces distinct morphological changes in susceptible fungi. These include:

Q3: Which spectroscopic techniques are used to elucidate the structure of this compound and its analogs?

A3: The structures of this compound and related lipopeptides were primarily determined using spectroscopic analyses, including:

Q4: What organism is used for the production of this compound?

A5: this compound is produced by the filamentous fungus Glarea lozoyensis. [, , , , ] Industrial production utilizes a specific overproducing mutant strain of Glarea lozoyensis (strain 74030). []

Q5: How can this compound production be enhanced?

A5: Several approaches have been investigated to improve this compound production:

- Strain Improvement: Mutation and screening techniques led to the identification of high-yield strains, such as Glarea lozoyensis PB5-31. []

- Media Optimization: Response surface methodology (RSM) helped optimize media composition, identifying mannitol, proline, and glucose as crucial components. [, ] Replacing cottonseed meal with (NH4)2SO4 reduced broth viscosity and improved oxygen transfer. [, ]

- Adaptive Laboratory Evolution (ALE): Low-temperature ALE enhanced membrane permeability in Glarea lozoyensis, leading to increased this compound production and secretion. []

Q6: What is the role of proline in this compound production?

A7: Proline is a key precursor for hydroxyproline, a vital component of the this compound structure. Adding proline to the fermentation medium can enhance this compound production. []

Q7: What challenges are associated with this compound production?

A8: One major challenge is the high viscosity of the fermentation broth, which hinders oxygen transfer and reduces production efficiency. [, ] Additionally, this compound is produced alongside structurally similar analogs, necessitating efficient purification strategies. []

Q8: How do structural modifications affect the activity of this compound analogs?

A9: Structural modifications significantly impact the antifungal activity, potency, and spectrum of this compound analogs. [, , , ]

- Side Chain Modifications: Introducing an aminoethyl ether at the hemiaminal and modifying the glutamine residue of this compound led to increased potency and a broader antifungal spectrum in the semisynthetic derivative L-733,560. [, , ]

- Acyl Side Chain Length: Mutasynthesis studies, replacing the native side chain with straight C14, C15, and C16 chains, produced new Pneumocandin congeners with varying antifungal activities. Pneumocandin I (5) exhibited enhanced antifungal activity compared to this compound. []

Q9: How does the structure of this compound differ from other echinocandins?

A10: While the core structure of Pneumocandins shares similarities with other echinocandins, variations exist in the hydroxylation patterns of the ornithine, homotyrosine, and proline residues. [, ] These subtle differences contribute to the unique activity profiles observed across different echinocandins.

Q10: What is known about the stability of this compound?

A11: this compound, like other lipopeptides, can be susceptible to degradation under certain conditions. Research highlights instability under strongly basic conditions, leading to ring-opening and inactivation. []

Q11: How can the stability of this compound be improved?

A12: Derivatizing the hemiaminal group to form stable ethers with amino alcohols is one strategy to enhance stability. This approach addresses both stability issues and facilitates salt formation for improved pharmaceutical properties. []

Q12: How is this compound typically quantified?

A13: High-Performance Liquid Chromatography (HPLC) is a common method for quantifying this compound. Researchers have developed and validated robust HPLC assays to monitor this compound levels during production and purification. [, , ]

Q13: Are there specific challenges associated with analyzing this compound?

A14: The presence of structurally similar analogs poses a challenge for accurate quantification. Researchers have employed techniques like normal phase HPLC with proline-modified silica gel to enhance the resolution and separation of this compound from its analogs. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.